

# Application Notes and Protocols for Metabolite Identification Studies Using Belinostat-d5

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Belinostat-d5*

Cat. No.: *B13428842*

[Get Quote](#)

## Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of **Belinostat-d5**, a stable isotope-labeled internal standard, for the robust identification and structural elucidation of Belinostat metabolites. Belinostat, a potent histone deacetylase (HDAC) inhibitor, undergoes extensive metabolism, making a thorough understanding of its biotransformation pathways critical for evaluating its efficacy and safety profile. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, sample preparation, and analytical methodologies, ensuring a self-validating and trustworthy workflow. We present detailed protocols for in vitro metabolism studies using human liver microsomes and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), leveraging the unique advantages conferred by a deuterated internal standard.

## Scientific Foundation: Belinostat and the Imperative for Metabolite Identification

### Belinostat: Mechanism and Clinical Significance

Belinostat (brand name Beleodaq®) is a hydroxamic acid-based pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] By removing acetyl groups from histones, HDACs promote a

condensed chromatin structure, leading to transcriptional repression.[4] In many cancers, this process aberrantly silences tumor suppressor genes.[3]

Belinostat counters this by inhibiting HDAC activity, leading to the accumulation of acetylated histones.[5][6] This fosters a more open chromatin state, reactivating the expression of tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis (programmed cell death) in malignant cells.[3][4][7]

## The Metabolic Landscape of Belinostat

The clinical pharmacokinetics of Belinostat are heavily influenced by its extensive biotransformation.[8][9] Over 98% of the drug is metabolized before excretion.[1] Understanding these metabolic pathways is mandated by regulatory bodies like the FDA to identify potentially active or toxic metabolites and to understand drug-drug interaction risks.[10][11][12]

Belinostat is metabolized through several key pathways:

- **Phase II Glucuronidation:** This is the predominant metabolic route.[8][13][14] The enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) is primarily responsible for conjugating a glucuronic acid moiety to the hydroxamate group of Belinostat.[1][14][15] The resulting metabolite, Belinostat glucuronide, is the major form detected in plasma and urine and is considered inactive.[1][8][14]
- **Phase I CYP450-Mediated Oxidation:** Minor contributions to Belinostat metabolism are made by Cytochrome P450 enzymes, including CYP2A6, CYP2C9, and CYP3A4.[1]
- **Other Biotransformations:** Additional identified pathways include methylation to form Methyl Belinostat and hydrolysis or reduction of the hydroxamic acid group to form Belinostat Amide and Belinostat Acid.[1][13][14][16]



[Click to download full resolution via product page](#)

Caption: Major metabolic pathways of Belinostat.

## The Strategic Advantage of Belinostat-d5 in Metabolite Discovery

Metabolite identification in complex biological matrices (plasma, urine, microsomal incubates) is an analytical challenge due to the presence of thousands of endogenous compounds. A stable isotope-labeled (SIL) version of the parent drug, such as **Belinostat-d5**, is an indispensable tool that transforms this challenge into a straightforward data-mining exercise.

### Why Deuterium Labeling is a Superior Approach

The core principle of using a SIL internal standard is that it behaves almost identically to the unlabeled drug during sample extraction and chromatographic separation, but is easily distinguishable by a mass spectrometer.<sup>[17]</sup> **Belinostat-d5**, where five hydrogen atoms on the phenyl ring are replaced with deuterium, offers several key advantages:

- **Confident Identification:** Any true drug-related metabolite will appear as a "doublet" or pair of peaks in the mass spectrum: one for the metabolite and one for its d5-labeled counterpart, separated by a constant mass difference of 5 Daltons. This allows for rapid filtering of drug-related material from background noise.
- **Structural Elucidation:** During tandem mass spectrometry (MS/MS), the deuterium atoms are retained on the fragments. By comparing the fragmentation patterns of the labeled and unlabeled metabolites, one can pinpoint the site of metabolic modification. A 5 Da shift in a fragment ion confirms that the modification did not occur on the phenyl ring.

- **Co-elution and Peak Pairing:** Since deuteration has a negligible effect on polarity, the labeled and unlabeled compounds co-elute. This tight chromatographic alignment simplifies the data analysis process of pairing the doublets.
- **Enhanced Quantitation:** **Belinostat-d5** serves as an ideal internal standard for quantitative assays, correcting for variations in sample preparation and instrument response.[18][19]
- **Safety:** Unlike radioactive isotopes (e.g.,  $^{14}\text{C}$ ,  $^3\text{H}$ ), stable isotopes like deuterium are non-radioactive and pose no safety risk, making them suitable for use in human studies.[20]



[Click to download full resolution via product page](#)

Caption: Workflow for metabolite identification using a SIL standard.

## Mass Properties of Belinostat and Belinostat-d5

The precise mass difference between the parent drug and its SIL version is the foundation of this analytical strategy.

| Compound      | Chemical Formula                                                | Monoisotopic Mass (Da) | $[\text{M}+\text{H}]^+$ (m/z) | $[\text{M}-\text{H}]^-$ (m/z) | Mass Shift (Da) |
|---------------|-----------------------------------------------------------------|------------------------|-------------------------------|-------------------------------|-----------------|
| Belinostat    | $\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_4\text{S}$        | 318.0678               | 319.0750                      | 317.0604                      | N/A             |
| Belinostat-d5 | $\text{C}_{15}\text{H}_9\text{D}_5\text{N}_2\text{O}_4\text{S}$ | 323.0993               | 324.1065                      | 322.0919                      | +5.0315         |

## Experimental Protocols

### Protocol 1: In Vitro Metabolite Generation with Human Liver Microsomes (HLM)

Rationale: HLM are subcellular fractions containing a high concentration of Phase I (CYP450) and Phase II (UGT) enzymes, making them a standard and reliable system for preclinical metabolism studies.[21] This protocol uses a 1:1 mixture of Belinostat and **Belinostat-d5** to generate metabolites for identification.

#### Materials:

- Belinostat and **Belinostat-d5**
- Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
- NADPH Regenerating System (e.g., containing NADP<sup>+</sup>, glucose-6-phosphate, and G6P dehydrogenase)
- Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
- 0.5 M Potassium Phosphate Buffer (pH 7.4)
- Ice-cold Acetonitrile (ACN) with 0.1% formic acid
- Purified Water (LC-MS Grade)

#### Procedure:

- Prepare Stock Solutions:
  - Create a 10 mM stock solution of Belinostat in DMSO.
  - Create a 10 mM stock solution of **Belinostat-d5** in DMSO.
  - Combine equal volumes to create a 1:1 mixture (5 mM each). Dilute this mixture in 50:50 ACN:Water to a working concentration of 1 mM.

- Incubation Setup (perform in triplicate):
  - On ice, prepare master mixes in microcentrifuge tubes. For each reaction, you will need a final volume of 200  $\mu\text{L}$ .
  - Test Reaction:
    - 100  $\mu\text{L}$  of 0.5 M Phosphate Buffer (pH 7.4)
    - Add water to bring the volume close to 200  $\mu\text{L}$  (e.g., 73  $\mu\text{L}$ )
    - 5  $\mu\text{L}$  HLM (final concentration: 0.5 mg/mL)
    - 10  $\mu\text{L}$  UDPGA solution (final concentration: 2 mM)
    - 2  $\mu\text{L}$  of the 1 mM Belinostat/**Belinostat-d5** mix (final concentration: 10  $\mu\text{M}$ )
  - Negative Control (No Cofactors): Prepare as above, but replace the NADPH and UDPGA solutions with an equivalent volume of buffer. This control helps differentiate enzymatic metabolism from chemical degradation.
- Initiate Reaction:
  - Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
  - Start the reaction by adding 10  $\mu\text{L}$  of the NADPH regenerating system solution (for a final concentration of 1 mM NADP<sup>+</sup>).
  - Incubate at 37°C in a shaking water bath for 60 minutes.
- Terminate Reaction:
  - Stop the reaction by adding 400  $\mu\text{L}$  of ice-cold ACN containing 0.1% formic acid. This precipitates the microsomal proteins and quenches enzymatic activity.
  - Vortex vigorously for 30 seconds.
- Sample Processing:

- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully transfer the supernatant to a clean vial or 96-well plate.
- The sample is now ready for LC-MS/MS analysis. Store at -80°C if not analyzing immediately.[22]



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro HLM incubation protocol.

## Protocol 2: LC-MS/MS Analysis and Data Mining

Rationale: High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is essential for this work. It provides the mass accuracy needed to confirm elemental compositions and the sensitivity to detect low-level metabolites.

Instrumentation and Conditions:

- LC System: UHPLC system (e.g., Waters Acquity, Agilent 1290)
- MS System: Q-TOF or Orbitrap Mass Spectrometer
- Column: Acquity BEH C18, 1.7  $\mu\text{m}$ , 2.1 x 100 mm.[23][24]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5  $\mu\text{L}$

Mass Spectrometry Method:

- Ionization Mode: ESI, perform separate injections in both Positive and Negative mode. Belinostat and its amide/acid metabolites ionize well in positive mode, while the glucuronide metabolite is best detected in negative mode.[25]
- Acquisition Mode: Data-Dependent Acquisition (DDA)
  - MS1 (Full Scan): Scan range m/z 100-1000.
  - MS2 (Fragmentation): Trigger MS/MS scans on the top 5 most intense ions from the MS1 scan, using a collision energy ramp (e.g., 15-45 eV). Use an exclusion list to avoid repeated fragmentation of the abundant parent drug ions.

### Data Analysis Strategy:

- Data Processing: Use vendor software (e.g., MassHunter, Xcalibur) or third-party software to perform peak picking and background subtraction.
- Metabolite Hunting: The primary analysis involves searching the processed data for mass spectral features that meet two criteria:
  - They appear as a doublet with a mass difference of  $5.0315 \pm 5$  ppm.
  - The peaks in the doublet have the same retention time (co-elute).
- Structure Elucidation:
  - For each identified doublet, calculate the mass shift from the parent drug (Belinostat,  $m/z$  319.0750) to the unlabeled metabolite.
  - Propose a biotransformation based on this mass shift (see table below).
  - Confirm the structure by comparing the MS/MS fragmentation patterns of the labeled and unlabeled pair. The mass shift of the fragment ions will reveal the location of the modification relative to the deuterated phenyl ring.

## Data Interpretation and Expected Results

The combination of accurate mass measurement and the d5 label provides high-confidence metabolite identification.

| Biotransformation | Mass Shift (Da) | Expected [M+H] <sup>+</sup> (m/z) | Expected [M-H] <sup>-</sup> (m/z) | Notes                                 |
|-------------------|-----------------|-----------------------------------|-----------------------------------|---------------------------------------|
| Parent Drug       | N/A             | 319.0750                          | 317.0604                          | Belinostat                            |
| Glucuronidation   | +176.0321       | ---                               | 493.0925                          | Primary metabolite; best seen in ESI- |
| Amide Formation   | -15.0109        | 304.0641                          | ---                               | Reduction/hydrolysis of hydroxamate   |
| Acid Formation    | -14.9949        | 304.0801                          | ---                               | Hydrolysis of hydroxamate             |
| Methylation       | +14.0157        | 333.0907                          | ---                               | Addition of a methyl group            |
| Oxidation         | +15.9949        | 335.0700                          | ---                               | Addition of an oxygen atom            |

For each metabolite, the corresponding d5-labeled ion will be observed at +5.0315 Da.

Example Interpretation: An analyst observes a peak pair at a retention time of 7.2 minutes.

- In negative ion mode, peaks are found at m/z 493.0924 and m/z 498.1238.
- The mass difference is 5.0314 Da, confirming they are a drug-related pair.
- The mass shift from the parent drug (Belinostat, [M-H]<sup>-</sup> 317.0604) to the metabolite (m/z 493.0924) is +176.0320 Da. This corresponds precisely to the addition of a glucuronic acid moiety (C<sub>6</sub>H<sub>8</sub>O<sub>6</sub>).
- Conclusion: The peak is confidently identified as Belinostat Glucuronide. The MS/MS spectrum would be used for final confirmation.

## Conclusion: A Self-Validating System for Drug Metabolism Research

The methodology described in this guide represents a robust, efficient, and self-validating system for the study of Belinostat metabolism. By pairing the unlabeled drug with its stable isotope-labeled counterpart, **Belinostat-d5**, researchers can eliminate ambiguity in metabolite discovery. The consistent mass shift and co-elution of drug-related species provide an unmistakable signature that distinguishes them from endogenous matrix components. This approach, grounded in sound analytical principles, ensures high-confidence data that is essential for regulatory submissions and for advancing the clinical understanding of this important therapeutic agent.

## References

- National Center for Biotechnology Information (2023). Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries. NCBI. Available at: [\[Link\]](#)
- Choi, M., et al. (2016). Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies. *Cancer Chemotherapy and Pharmacology*. Available at: [\[Link\]](#)
- Zhi-Xin, W., et al. (2013). Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients. *PLOS One*. Available at: [\[Link\]](#)
- Mehta, L., et al. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. *Journal of Liquid Chromatography & Related Technologies*. Available at: [\[Link\]](#)
- Yurtsever, M. C., & Gov, E. (2021). Metabolic pathways of belinostat and metabolites with putative.... *ResearchGate*. Available at: [\[Link\]](#)
- Takebe, N., et al. (2020). A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction. *Cancer Medicine*. Available at: [\[Link\]](#)
- Synapse (2024). What is the mechanism of Belinostat?. *Patsnap*. Available at: [\[Link\]](#)

- National Cancer Institute (n.d.). Definition of belinostat - NCI Drug Dictionary. National Cancer Institute. Available at: [\[Link\]](#)
- Yeo, W., et al. (2010). Phase I pharmacokinetics and metabolic pathway of belinostat in patients with hepatocellular carcinoma. Journal of Clinical Oncology. Available at: [\[Link\]](#)
- Vennapu, D. R., et al. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. ResearchGate. Available at: [\[Link\]](#)
- EMBL-EBI (n.d.). Sample preparation | Metabolomics. European Bioinformatics Institute. Available at: [\[Link\]](#)
- Zhang, C., et al. (2019). Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277), a Pan HDAC Inhibitor With Enhanced Bioavailability. Pharmaceuticals (Basel). Available at: [\[Link\]](#)
- U.S. Food and Drug Administration (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Available at: [\[Link\]](#)
- Metabolic Solutions (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [\[Link\]](#)
- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [\[Link\]](#)
- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available at: [\[Link\]](#)
- van de Merbel, N. C., et al. (2009). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology. Available at: [\[Link\]](#)
- National Center for Biotechnology Information (n.d.). Belinostat. PubChem. Available at: [\[Link\]](#)
- Zhang, C., et al. (2019). Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277), a Pan HDAC Inhibitor with Enhanced Bioavailability. MDPI.

Available at: [\[Link\]](#)

- U.S. Food and Drug Administration (n.d.). M12 Drug Interaction Studies. FDA. Available at: [\[Link\]](#)
- Harbeson, S. L. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. Available at: [\[Link\]](#)
- Silantes (2023). The Advantages of Using Stable Isotope-Labeled Nucleic Acids. Silantes. Available at: [\[Link\]](#)
- Jones, D. R., et al. (2014). LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. Journal of Chromatography B. Available at: [\[Link\]](#)
- MDPI Books (n.d.). Sample Preparation in Metabolomics. MDPI. Available at: [\[Link\]](#)
- U.S. Food and Drug Administration (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. Available at: [\[Link\]](#)
- Hilaris Publisher (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available at: [\[Link\]](#)
- Mass Spectrometry Research Facility (n.d.). Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. Available at: [\[Link\]](#)
- Foss, F. M., et al. (2015). Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review. Therapeutic Advances in Hematology. Available at: [\[Link\]](#)
- Yu, J., & Zhou, Z. (2011). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal. Available at: [\[Link\]](#)
- Jones, R. D., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. ResearchGate. Available at: [\[Link\]](#)
- Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Available at: [\[Link\]](#)

- Wang, Z., et al. (2013). Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients. PLOS ONE. Available at: [\[Link\]](#)
- U.S. Food and Drug Administration (2024). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. Available at: [\[Link\]](#)
- Metabolon (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Metabolon. Available at: [\[Link\]](#)
- Synapse (2024). What is Belinostat used for?. Patsnap. Available at: [\[Link\]](#)
- Almac Group (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [\[Link\]](#)
- JoVE (2022). LC-MS/MS for Immunosuppressant Tacrolimus on Dried Blood Spots | Protocol Preview. YouTube. Available at: [\[Link\]](#)
- Longdom Publishing (n.d.). An LC/MS Assay for Analysis of Vorinostat in Rat Serum and Urine. Longdom Publishing. Available at: [\[Link\]](#)
- Avizonis, D. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. McGill University. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
3. What is Belinostat used for? [[synapse.patsnap.com](https://synapse.patsnap.com/)]

- [4. What is the mechanism of Belinostat? \[synapse.patsnap.com\]](#)
- [5. Facebook \[cancer.gov\]](#)
- [6. Belinostat | C15H14N2O4S | CID 6918638 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. Pharmacokinetics, metabolism, and excretion of \(14\)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. fda.gov \[fda.gov\]](#)
- [11. ptacts.uspto.gov \[ptacts.uspto.gov\]](#)
- [12. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. ascopubs.org \[ascopubs.org\]](#)
- [14. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients | PLOS One \[journals.plos.org\]](#)
- [16. mdpi.com \[mdpi.com\]](#)
- [17. Applications of stable isotopes in clinical pharmacology - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. medchemexpress.com \[medchemexpress.com\]](#)
- [19. medchemexpress.com \[medchemexpress.com\]](#)
- [20. metsol.com \[metsol.com\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- [22. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility \[massspec.chem.ox.ac.uk\]](#)
- [23. tandfonline.com \[tandfonline.com\]](#)
- [24. researchgate.net \[researchgate.net\]](#)
- [25. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Application Notes and Protocols for Metabolite Identification Studies Using Belinostat-d5\]. BenchChem, \[2026\]. \[Online PDF\]. Available at:](#)

[\[https://www.benchchem.com/product/b13428842#belinostat-d5-for-metabolite-identification-studies\]](https://www.benchchem.com/product/b13428842#belinostat-d5-for-metabolite-identification-studies)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)